4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold renowned for its diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. Structurally, it features a tetrahydropyrimidine core substituted with a 4-bromophenyl group at position 4, a 3-chlorophenyl carboxamide at position 5, and a methyl group at position 4.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXXTIMLKDSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-chloroaniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:
Mechanistic Insight : The electron-withdrawing carboxamide group activates the bromophenyl ring toward substitution. Steric hindrance from the tetrahydropyrimidine core limits reactivity at the ortho positions .
Oxidation Reactions
The 2-oxo-1,2,3,4-tetrahydropyrimidine core shows oxidation sensitivity:
| Oxidizing Agent | Conditions | Product | Stability | Applications |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution (60°C) | Pyrimidine-2,4-dione derivative | Moderate | Forms hydrogen-bonding motifs for crystal engineering |
| O₂ (Catalytic Cu) | DMSO, 100°C | 6-Methyl-2-oxo-dihydropyrimidine | High | Generates reactive intermediates for further functionalization |
Experimental data from mass spectrometry confirms oxidative cleavage products when exposed to strong oxidizing agents.
Hydrolysis Reactions
The carboxamide group undergoes pH-dependent hydrolysis:
| Condition | Catalyst | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Acidic (HCl 6M) | None | 5-Carboxylic acid derivative | 2.3×10⁻⁴ |
| Basic (NaOH 2M) | Phase-transfer catalyst | Sodium carboxylate salt | 5.8×10⁻³ |
Notable Finding : Hydrolysis rates increase 12-fold under basic vs. acidic conditions due to nucleophilic attack mechanisms .
Cyclization Reactions
The compound participates in intramolecular cyclization:
| Reaction Partner | Conditions | Cyclized Product | Biological Relevance |
|---|---|---|---|
| Thiourea | EtOH/HCl reflux | Thioxo-pyrimidine fused heterocycle | Enhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus) |
| Hydrazine hydrate | Microwave irradiation (150W) | Pyrazolo[3,4-d]pyrimidine | Potential kinase inhibition (IC₅₀ 0.65 μM in HIV integrase assay) |
X-ray crystallographic data confirms chair conformation of the tetrahydropyrimidine ring facilitates these cyclizations .
Catalytic Hydrogenation
Selective reduction of the tetrahydropyrimidine ring:
| Catalyst | Pressure (psi) | Product | Diastereomeric Ratio |
|---|---|---|---|
| Pd/C (10%) | 50 H₂ | cis-1,3-Diamine derivative | 85:15 |
| Rh/Al₂O₃ | 30 H₂ | trans-1,3-Diamine derivative | 72:28 |
NMR studies show axial preference for hydrogen addition due to steric effects from the 4-bromophenyl group .
Photochemical Reactivity
UV-induced transformations (λ=254 nm):
| Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|
| Acetonitrile | Ring-opened keto-enol tautomer | 0.32 |
| Hexane | [2+2] Cycloaddition dimer | 0.18 |
TD-DFT calculations correlate with observed photoproduct distributions .
Comparative Reaction Table
Key differences between bromophenyl and chlorophenyl analogs:
| Reaction | 4-Bromophenyl Derivative | 4-Chlorophenyl Analog |
|---|---|---|
| Suzuki Coupling Rate | k = 0.45 min⁻¹ | k = 0.27 min⁻¹ |
| Hydrolysis Half-life (pH 7) | t₁/₂ = 48 hr | t₁/₂ = 72 hr |
| Photostability (λ=365 nm) | 63% degradation in 6h | 41% degradation |
Scientific Research Applications
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The target compound’s closest analogs differ in substituents on the aryl groups (positions 4 and 5) and the oxo/thio moiety (position 2). Key comparisons include:
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.2–3.5) is higher than methoxy-substituted analogs (e.g., 4-methoxyphenyl in ), which may reduce aqueous solubility but improve blood-brain barrier penetration .
- Hydrogen Bonding : The 2-oxo group contributes to a polar surface area (PSA) of ~65 Ų (analogous to ), favoring interactions with hydrophilic targets like enzymes .
Key Research Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, chloro) at R<sup>4</sup> enhance stability and target binding via hydrophobic interactions .
- Electron-donating groups (e.g., methoxy) at R<sup>5</sup> improve solubility but may reduce potency .
Thio vs. Oxo Derivatives :
- 2-Thioxo analogs exhibit superior antimicrobial activity, while 2-oxo derivatives are more effective in enzyme inhibition .
Carboxamide vs. Ester :
- Carboxamide derivatives (target compound) show higher target specificity due to hydrogen-bonding interactions, whereas esters prioritize membrane permeability .
Biological Activity
4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and viral infections. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : C18H15BrClN3O2
- Molecular Weight : 420.6876 g/mol
- CAS Number : 5680-52-4
Biological Activity Overview
The compound has been evaluated for various biological activities, including antitumor and antiviral effects. The following sections detail specific findings regarding its efficacy.
Antitumor Activity
Research has shown that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor properties. In particular, studies have highlighted the potential of similar compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted on various tetrahydropyrimidine derivatives indicated that certain modifications could enhance their antiproliferative activity against human cancer cell lines such as MGC-803 and HeLa. The most active compounds were found to induce G2/M cell cycle arrest and apoptosis through non-intercalative mechanisms targeting topoisomerase II .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MGC-803 | TBD | Topoisomerase II inhibition |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HeLa | 0.65 | Apoptosis induction |
Antiviral Activity
The compound's antiviral properties have been explored in relation to HIV integrase inhibition. A related study on N-(4-fluorophenyl)-6-methyl derivatives showed promising results in inhibiting strand transfer reactions in vitro. However, these compounds did not demonstrate significant antiviral activity below cytotoxic concentrations .
The mechanism by which this compound exerts its biological effects appears to involve:
- Topoisomerase II Inhibition : Compounds similar to this tetrahydropyrimidine have been shown to inhibit topoisomerase II catalytic activity.
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Q & A
Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound can be synthesized via a Biginelli-like multicomponent reaction involving substituted phenyl aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include:
- Condensation : Reacting 4-bromobenzaldehyde with ethyl acetoacetate to form the dihydropyrimidinone (DHPM) core.
- Carboxamide formation : Coupling the DHPM intermediate with 3-chloroaniline using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization : Microwave-assisted synthesis reduces reaction time (30–60 min) and improves yield (65–75%) compared to conventional reflux (6–8 h, 50–60% yield) .
Table 1: Comparison of Synthetic Methods
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 6–8 h | 50–60 | 90–95 |
| Microwave-assisted | 30–60 min | 65–75 | 95–98 |
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and carboxamide linkage (e.g., NH resonance at δ 10.2–10.5 ppm).
- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituted phenyl groups, confirming intramolecular hydrogen bonding (N–H⋯O) that stabilizes the tetrahydropyrimidine conformation .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 448.01 (M+H) .
Q. What are the key solubility and stability properties of this compound?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Stability : Stable at −20°C under inert gas (N) for >6 months. Degrades in acidic conditions (pH <3) via hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl) influence the compound’s reactivity and bioactivity?
- Electron-withdrawing effects : The 4-bromophenyl group enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attack in further derivatization.
- Bioactivity correlation : Halogen substituents (Br, Cl) improve membrane permeability and target binding (e.g., kinase inhibition) via hydrophobic interactions. Comparative studies show Br substituents increase potency by 2–3-fold over non-halogenated analogs .
Q. How can conflicting data on biological activity be resolved?
Discrepancies in IC values (e.g., 1.2 μM vs. 3.8 μM for kinase inhibition) may arise from:
- Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or incubation time.
- Compound purity : Impurities >5% (e.g., unreacted aniline) can skew results. Validate purity via HPLC (>98%) before testing .
- Structural analogs : Test closely related derivatives (e.g., 4-Cl instead of 3-Cl) to isolate substituent effects .
Q. What strategies optimize enantioselective synthesis of this compound?
- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric Biginelli reactions to achieve enantiomeric excess (ee) >85% .
- Resolution techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with baseline resolution (R >1.5) .
Table 2: Enantioselective Synthesis Outcomes
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-phosphoric acid | 88 | 62 |
| L-Proline | 45 | 55 |
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking (PDB: 1ATP) reveals:
- Hydrogen bonding : The carboxamide NH interacts with Asp86 of the ATP-binding pocket.
- Halogen bonding : The 4-bromophenyl Br forms a 3.2 Å interaction with Tyr90, enhancing binding affinity (ΔG = −9.8 kcal/mol) .
Methodological Notes
- Contradictory data : Always cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Scale-up challenges : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
